molecular formula C8H8BrNOS B6170287 5-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one CAS No. 2649070-11-9

5-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one

Cat. No.: B6170287
CAS No.: 2649070-11-9
M. Wt: 246.1
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one is a heterocyclic compound with a molecular formula of C8H8BrNOS and a molecular weight of 246.13 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 1st position, and a benzothiazole ring structure. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one typically involves the bromination of 1-methyl-3H-1lambda6,2-benzothiazol-1-one. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform . The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques such as recrystallization and chromatography further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of derivatives with different functional groups.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of thiols or thioethers.

Scientific Research Applications

5-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where bromine’s reactivity and properties are advantageous .

Properties

CAS No.

2649070-11-9

Molecular Formula

C8H8BrNOS

Molecular Weight

246.1

Purity

95

Origin of Product

United States

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